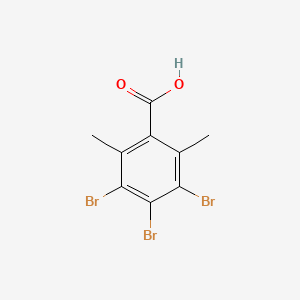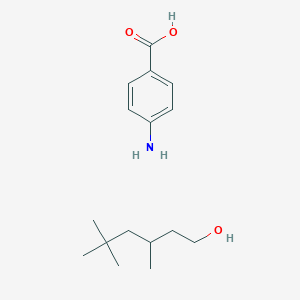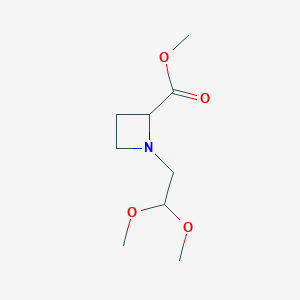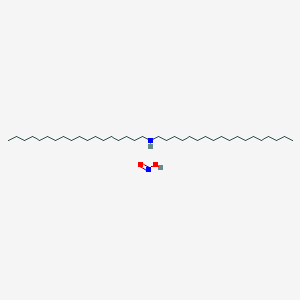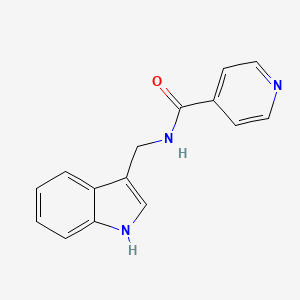
N-(3-Indolylmethyl)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Indolylmethyl)isonicotinamide is a chemical compound that features an indole ring attached to an isonicotinamide moiety The indole ring is a common structural motif in many natural products and pharmaceuticals, while isonicotinamide is a derivative of isonicotinic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Indolylmethyl)isonicotinamide typically involves the reaction of 3-indolylmethylamine with isonicotinic acid or its derivatives. One common method is the condensation reaction between 3-indolylmethylamine and isonicotinic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Indolylmethyl)isonicotinamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The nitro group in isonicotinic acid derivatives can be reduced to an amine.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Amino derivatives of isonicotinic acid.
Substitution: Various substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(3-Indolylmethyl)isonicotinamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of N-(3-Indolylmethyl)isonicotinamide is not fully understood, but it is believed to interact with various molecular targets due to its indole and isonicotinamide moieties. The indole ring can interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The isonicotinamide group may also interact with biological targets, contributing to the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Indolylmethyl)nicotinamide: Similar structure but with a nicotinamide moiety instead of isonicotinamide.
Indole-3-carboxamide: Lacks the isonicotinamide group but retains the indole structure.
Isonicotinamide derivatives: Various derivatives with different substituents on the isonicotinamide moiety.
Uniqueness
N-(3-Indolylmethyl)isonicotinamide is unique due to the combination of the indole and isonicotinamide groups, which may confer distinct biological and chemical properties. This dual functionality can make it a versatile compound for various applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
63183-54-0 |
|---|---|
Fórmula molecular |
C15H13N3O |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
N-(1H-indol-3-ylmethyl)pyridine-4-carboxamide |
InChI |
InChI=1S/C15H13N3O/c19-15(11-5-7-16-8-6-11)18-10-12-9-17-14-4-2-1-3-13(12)14/h1-9,17H,10H2,(H,18,19) |
Clave InChI |
HBYPRIJOUWKSRV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)CNC(=O)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


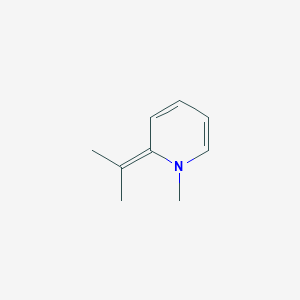
![8-{[(6-Oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}octanoic acid](/img/structure/B14514625.png)
![1,3-Dimethyl-3-[4-(2-methylpropoxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B14514627.png)
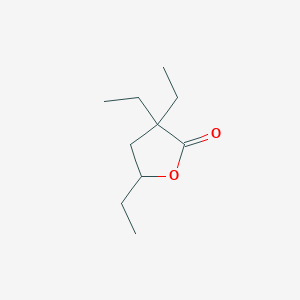
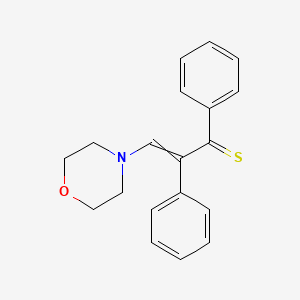
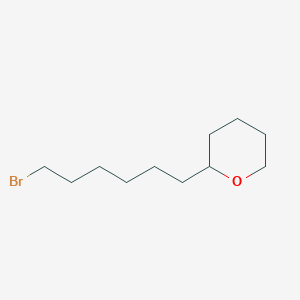
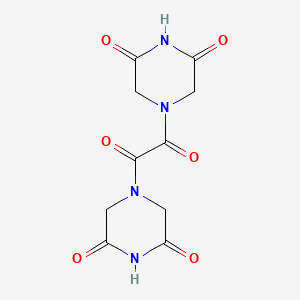
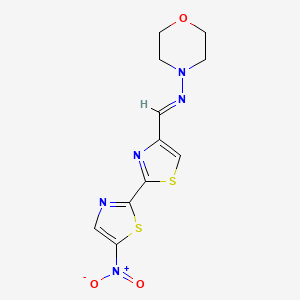
![1,2,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-ol](/img/structure/B14514663.png)

